molecular formula C6H13ClN4 B13568681 (1S,3S)-3-azidocyclohexan-1-amine hydrochloride

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride

Cat. No.: B13568681
M. Wt: 176.65 g/mol
InChI Key: KGVWFPTZJHAMKF-GEMLJDPKSA-N
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Description

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an azido group attached to a cyclohexane ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the azido and amine groups.

    Amination: The amine group is introduced via reductive amination, where the intermediate azido compound is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as cyclohexanone oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can participate in bioorthogonal reactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride involves its interaction with molecular targets through the azido and amine groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-aminocyclohexan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of an azido group.

    (1S,3S)-Solifenacin Hydrochloride: Used in the treatment of overactive bladder, with a different pharmacological profile.

Uniqueness

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

(1S,3S)-3-azidocyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6-;/m0./s1

InChI Key

KGVWFPTZJHAMKF-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N=[N+]=[N-])N.Cl

Canonical SMILES

C1CC(CC(C1)N=[N+]=[N-])N.Cl

Origin of Product

United States

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